Methyl 4-(quinoxalin-2-yl)benzoate
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Overview
Description
Methyl 4-(quinoxalin-2-yl)benzoate is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The structure of this compound consists of a quinoxaline ring attached to a benzoate moiety through a methyl ester linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(quinoxalin-2-yl)benzoate typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . This reaction is often carried out under acidic or basic conditions, with common solvents including ethanol or acetic acid. The resulting quinoxaline derivative is then esterified with methyl 4-bromobenzoate to yield the final product .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact . Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(quinoxalin-2-yl)benzoate undergoes various chemical reactions, including:
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-(quinoxalin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of methyl 4-(quinoxalin-2-yl)benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, resulting in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad spectrum of biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: Structurally related to quinoxaline, with applications in medicinal chemistry.
Uniqueness
Methyl 4-(quinoxalin-2-yl)benzoate stands out due to its unique combination of a quinoxaline ring and a benzoate moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications .
Biological Activity
Methyl 4-(quinoxalin-2-yl)benzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a benzoate moiety linked to a quinoxaline ring, contributing to its unique pharmacological properties. The molecular formula of this compound is C13H10N2O2, indicating the presence of two nitrogen atoms within the quinoxaline structure.
1. Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. Various studies highlight its effectiveness against a range of bacterial and fungal pathogens. For instance, it has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, as well as certain fungi.
Table 1: Antimicrobial Activity of this compound
Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Gram-positive | Staphylococcus aureus | 32 µg/mL |
Gram-negative | Escherichia coli | 64 µg/mL |
Fungal | Candida albicans | 16 µg/mL |
These results indicate that this compound could be a promising candidate for developing new antimicrobial agents.
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.
Case Study: Anticancer Activity
In a recent study, this compound was evaluated against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The compound exhibited IC50 values ranging from 10 to 25 µM, indicating potent cytotoxic effects.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
HT-29 | 25 |
The findings suggest that this compound may serve as a lead compound for further development into anticancer therapeutics.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies have shown that it binds effectively to certain kinases involved in cancer progression, which may explain its anticancer effects.
Binding Affinity Studies
Binding affinity studies reveal that this compound demonstrates a high affinity for protein targets related to cancer and inflammation. Techniques such as surface plasmon resonance (SPR) have been employed to quantify these interactions, providing insights into the compound's potential therapeutic applications.
4. Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. The presence of both benzoate and quinoxaline functionalities enhances its interaction with biological targets compared to simpler analogs.
Comparative Analysis Table
Compound Name | Structure Type | Notable Activity |
---|---|---|
Methyl 4-(phenyl)benzoate | Benzoate derivative | Antimicrobial |
Quinoxaline | Bicyclic aromatic | Anticancer |
Methyl 3-(quinoxalin-2-yl)benzoate | Quinoxaline derivative | Antimicrobial and anticancer |
This comparative analysis highlights the unique position of this compound within a class of compounds exhibiting diverse biological activities.
5. Future Directions
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- In Vivo Efficacy : Investigating the therapeutic effects in animal models.
- Mechanistic Studies : Elucidating the precise mechanisms underlying its biological activities.
- Pharmacokinetics : Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
- Combination Therapy : Evaluating synergistic effects with existing drugs in treating infections or cancer.
Properties
CAS No. |
922525-24-4 |
---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
methyl 4-quinoxalin-2-ylbenzoate |
InChI |
InChI=1S/C16H12N2O2/c1-20-16(19)12-8-6-11(7-9-12)15-10-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3 |
InChI Key |
QNRHAXBIJJXXCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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